6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine
Description
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocyclic system with a triazole ring fused to a pyridine ring. This core structure is highly versatile, enabling diverse pharmacological applications, including antifungal, herbicidal, antimalarial, and anticancer activities . Bromine at position 6 enhances molecular weight and may influence electronic properties, while methoxy groups (e.g., at position 5 or on substituents) can modulate lipophilicity and receptor binding .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5(8)2-3-6-10-9-4-11(6)7/h2-4H,1H3 |
InChI Key |
GNCCBAUHMGQJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=NN=CN21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical and Crystallographic Properties
- Crystal Structures: 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.32 Å, b = 6.95 Å, c = 12.69 Å, β = 100.27°, and R = 0.0561 . Planar triazolopyridine cores allow π-π stacking, while substituents (e.g., pyridin-4-yl) introduce dihedral angles (~30°) affecting packing .
Solubility and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
